N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide
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Overview
Description
N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that includes a purine base, a benzamide group, and a furodioxasilin ring
Preparation Methods
The synthesis of N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide involves multiple steps. The key steps include the formation of the furodioxasilin ring, the attachment of the purine base, and the introduction of the benzamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethoxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furodioxasilin ring and the purine base play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and benzamide-containing molecules. Compared to these compounds, N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide is unique due to its furodioxasilin ring, which imparts distinct chemical and biological properties. Some similar compounds include trifluorotoluene and other benzamide derivatives .
Properties
Molecular Formula |
C27H37N5O5SSi |
---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C27H37N5O5SSi/c1-26(2,3)39(27(4,5)6)35-13-18-20(37-39)21(34-16-38-7)25(36-18)32-15-30-19-22(28-14-29-23(19)32)31-24(33)17-11-9-8-10-12-17/h8-12,14-15,18,20-21,25H,13,16H2,1-7H3,(H,28,29,31,33)/t18-,20-,21-,25-/m1/s1 |
InChI Key |
BPKLJXYATBYHCK-GUQHISFFSA-N |
Isomeric SMILES |
CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OCSC)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OCSC)C(C)(C)C |
Origin of Product |
United States |
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